molecular formula C9H11NO3 B121951 L-Tyrosine D4 CAS No. 62595-14-6

L-Tyrosine D4

Cat. No.: B121951
CAS No.: 62595-14-6
M. Wt: 185.21 g/mol
InChI Key: OUYCCCASQSFEME-FCDGGRDXSA-N
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Description

It has a linear formula of 4-(HO)C6D4CH2CH(NH2)CO2H and a molecular weight of 185.21 . This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the phenyl ring, making it useful in various scientific research applications.

Mechanism of Action

Target of Action

L-Tyrosine D4, also known as L-4-Hydroxyphenyl-2,3,5,6-d4-alanine or L-Tyrosine-(phenyl-d4), is a deuterium-labeled form of L-Tyrosine . The primary targets of this compound are enzymes involved in the synthesis of dopamine, such as tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AADC) . These enzymes play a crucial role in the conversion of L-Tyrosine into dopamine, a neurotransmitter that regulates several key functions in the brain .

Mode of Action

This compound interacts with its targets by serving as a substrate for the enzymes TH and AADC. The first, rate-limiting, reaction involves the conversion of this compound into L-DOPA, catalyzed by TH . The second step is carried out by AADC, which produces dopamine by decarboxylation of DOPA .

Biochemical Pathways

The biochemical pathway affected by this compound is the dopamine synthesis pathway. In this pathway, this compound is converted into L-DOPA by the enzyme TH. This is then converted into dopamine by the enzyme AADC . Dopamine can further be transformed into other neurotransmitters like norepinephrine and epinephrine .

Pharmacokinetics

The pharmacokinetics of this compound would be expected to be similar to that of L-Tyrosine. In general, about 70–80% of an oral dose of L-Tyrosine is absorbed from the intestine . The long terminal half-life of orally administered L-Tyrosine, about 7.5 days, is consistent with once-daily dosing .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in the synthesis of dopamine. Dopamine is a neurotransmitter that regulates several key functions in the brain, such as motor output, motivation and reward, learning and memory, and endocrine regulation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of glucose under acidic conditions can increase the specific activity of enzymes involved in the conversion of L-Tyrosine into dopamine . Additionally, factors such as age, diet, and certain medical conditions can affect the absorption and bioavailability of L-Tyrosine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosine D4 typically involves the incorporation of deuterium into the phenyl ring of L-Tyrosine. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O). The reaction conditions often include elevated temperatures and the use of a palladium catalyst to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium atoms. The final product is then purified through crystallization or chromatography techniques to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine D4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Tyrosine D4 is widely used in scientific research due to its stable isotopic nature. Some key applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of L-Tyrosine and its derivatives.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of tyrosine in biological systems.

    Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of tyrosine-based drugs.

    Industry: Applied in the development of deuterated drugs and materials to enhance stability and efficacy

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide stability and allow for detailed tracing in metabolic and kinetic studies. This isotopic labeling makes it a valuable tool in research applications where precise tracking of molecular transformations is required .

Properties

IUPAC Name

(2S)-2-amino-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYCCCASQSFEME-FCDGGRDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C[C@@H](C(=O)O)N)[2H])[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439560
Record name L-4-Hydroxyphenyl-2,3,5,6-d4-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62595-14-6
Record name L-4-Hydroxyphenyl-2,3,5,6-d4-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Tyrosine-D4 (phenyl-D4)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is deuteration of L-tyrosine important for Raman spectroscopy studies?

A1: Deuteration, the replacement of hydrogen atoms with deuterium, is a valuable tool in Raman spectroscopy. [] Since deuterium has a different mass than hydrogen, this isotopic substitution alters the vibrational frequencies of molecules. [] By comparing the Raman spectra of L-tyrosine and its deuterated form, L-4-Hydroxyphenyl-2,3,5,6-d4-alanine, researchers can more accurately assign specific vibrational modes to particular molecular groups. [] This allows for a more detailed understanding of the molecule's structure and its vibrational characteristics.

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